molecular formula C24H26N4O6 B2977708 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate CAS No. 1351632-65-9

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

Cat. No.: B2977708
CAS No.: 1351632-65-9
M. Wt: 466.494
InChI Key: GCEMIUANYOKUES-UHFFFAOYSA-N
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Description

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate is a synthetic small molecule designed for preclinical research, featuring a 1,2,4-oxadiazole heterocycle linked to an azetidine ring. The 1,2,4-oxadiazole moiety is a recognized bioisostere for ester and amide functional groups, often employed in medicinal chemistry to improve metabolic stability and pharmacokinetic properties of investigational compounds . Compounds incorporating the 1,2,4-oxadiazole and azetidin-2-one scaffolds have demonstrated significant promise in early-stage research for their anticancer and antimicrobial activities . For instance, structurally related azetidin-2-one derivatives have shown high efficacy in cell-based assays against human breast adenocarcinoma (MCF-7) cell lines, suggesting potential for this chemical class in oncology research . Furthermore, analogous molecules featuring the 1,2,4-oxadiazole unit have been identified as potent inhibitors of enzymes like phosphoinositide 3-kinase γ (PI3Kγ) in cellular assays, indicating a potential mechanism of action for investigating inflammatory and autoimmune diseases . The structural architecture of this compound makes it a valuable candidate for researchers exploring signaling pathways involved in proliferation and immune response. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2.C2H2O4/c1-15-7-6-10-19(16(15)2)23-21(27)14-26-12-18(13-26)22-24-20(25-28-22)11-17-8-4-3-5-9-17;3-1(4)2(5)6/h3-10,18H,11-14H2,1-2H3,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEMIUANYOKUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate is a synthetic derivative that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

  • Azetidine ring : A four-membered cyclic amine contributing to the compound's stability and biological interactions.
  • Oxadiazole ring : Known for its role in various pharmacological activities including anti-inflammatory and antimicrobial effects.
  • Dimethylphenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.

Pharmacological Activities

Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity
    • Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. The specific compound has shown promise in inhibiting growth against various pathogens, likely due to its ability to disrupt cellular processes.
  • Anti-inflammatory Effects
    • The oxadiazole scaffold is associated with anti-inflammatory activity. Compounds similar to the one in focus have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties
    • Compounds with similar structures have been investigated for their neuroprotective effects. They may act as monoamine oxidase (MAO) inhibitors, which are relevant in managing neurodegenerative disorders such as Parkinson's disease .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The presence of the oxadiazole moiety allows for interaction with various enzymes, including MAO-B, leading to reduced oxidative stress within neuronal cells.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on MAO Inhibition :
    • A study reported that derivatives of oxadiazoles showed potent inhibition of MAO-B with IC50 values in the nanomolar range. This suggests that similar compounds could be beneficial in treating conditions like depression and neurodegeneration .
  • Antimicrobial Testing :
    • A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzyl group significantly enhanced antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveMAO-B inhibition leading to reduced oxidative stress

Table 2: Comparison of Oxadiazole Derivatives

Compound NameMAO-B IC50 (µM)Antimicrobial Activity
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin)0.0027Yes
5-Aryl-1,3,4-Oxadiazol-2-Ylbenzenesulfonamides0.0015Moderate
3-Benzyl-1,2,4-Oxadiazole0.0050Yes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications
Compound Name Core Structure Substituents Molecular Weight Key Pharmacological Notes
Target Compound 1,2,4-Oxadiazole 3-Benzyl, azetidine, 2,3-dimethylphenyl ~463.4 (oxalate) Potential CNS activity (inferred from benzyl/azetidine motifs)
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate 1,2,4-Oxadiazole 3-Cyclopropyl, 4-trifluoromethoxyphenyl 472.4 Enhanced metabolic stability (cyclopropyl group)
2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate 1,2,4-Oxadiazole 3-Furyl, o-tolyl 428.4 Improved solubility (polar furan group)
N-(2-Chlorobenzyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate 1,2,4-Oxadiazole 3-(2-Methoxybenzyl), 2-chlorobenzyl ~529.9 Dual aromatic substituents for receptor selectivity

Key Observations :

  • Benzyl vs. Cyclopropyl : The benzyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the cyclopropyl analog () reduces steric hindrance, favoring metabolic stability .
Pharmacological Activity Trends
  • 1,2,4-Oxadiazoles: Known for antimicrobial, anticancer, and CNS activities due to their bioisosteric resemblance to peptide bonds and ester groups . The benzyl-azetidine combination in the target compound may target GPCRs or ion channels, as seen in related oxadiazole-acetamide hybrids .
  • 1,2-Benzisoxazoles : While structurally distinct, compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () exhibit anticonvulsant and antipsychotic properties, highlighting the importance of heterocyclic chloromethyl groups in blood-brain barrier penetration .

Q & A

Q. What are the recommended strategies for optimizing the synthetic route of this compound, particularly for improving azetidine-oxadiazole coupling efficiency?

  • Methodological Answer: The azetidine-oxadiazole coupling step is critical. Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst systems (e.g., Pd-based vs. Cu-mediated coupling). For example, triethylamine as a base in refluxing dioxane has shown success in analogous oxadiazole-acetamide syntheses . Monitor reaction progress via TLC/HPLC and characterize intermediates using 1^1H NMR to confirm azetidine ring integrity .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine orthogonal analytical techniques:
  • HPLC-MS to assess purity (>95% by area normalization) and detect byproducts.
  • NMR spectroscopy (1^1H, 13^{13}C, 2D-COSY) to confirm stereochemistry, particularly at the azetidine and oxadiazole junctions.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration verification. Cross-reference spectral data with PubChem or NIST databases for oxadiazole derivatives .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity or binding affinity in biological targets?

  • Methodological Answer: Use quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model electronic properties of the oxadiazole and acetamide groups. Molecular docking (AutoDock Vina, Schrödinger) can simulate interactions with proposed targets (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or ITC experiments to quantify binding constants .

Q. How can researchers resolve contradictions in observed vs. predicted solubility/stability data?

  • Methodological Answer: Discrepancies often arise from polymorphic forms or pH-dependent degradation. Conduct:
  • Dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Forced degradation studies (acid/base, oxidative, thermal stress) followed by LC-MS to identify degradation pathways.
  • Powder X-ray diffraction (PXRD) to detect crystallinity changes impacting solubility. Adjust formulation using co-solvents or cyclodextrin inclusion complexes if instability persists .

Q. What advanced statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), employ machine learning (PCA, random forests) to identify biomarkers linked to the compound’s mechanism. Ensure reproducibility via cross-validation and open-source tools like R/Python .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound given its structural complexity?

  • Methodological Answer:
  • PPE: Gloves (nitrile), lab coat, and eye protection.
  • Ventilation: Use fume hoods during synthesis to mitigate exposure to azetidine intermediates (potential irritants).
  • Waste disposal: Quench reactive intermediates (e.g., chloroacetyl chloride derivatives) with ice-cold sodium bicarbonate before disposal .

Q. How can researchers design a robust SAR study for derivatives of this compound?

  • Methodological Answer: Systematically modify:
  • Azetidine ring: Introduce substituents (e.g., methyl, fluorine) to probe steric/electronic effects.
  • Oxadiazole core: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to enhance polarity.
    Use parallel synthesis and high-throughput screening (HTS) to evaluate bioactivity. Validate SAR trends with Free-Wilson analysis or 3D-QSAR (CoMFA) .

Data Management & Reproducibility

Q. What tools ensure traceability and reproducibility in synthetic workflows?

  • Methodological Answer: Adopt electronic lab notebooks (ELNs) like LabArchives to document reaction conditions, yields, and anomalies. Use cheminformatics platforms (e.g., ChemAxon) to standardize naming and track batch variations. Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to facilitate peer validation .

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